molecular formula C24H17BrN4O2S B2491096 3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034575-82-9

3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2491096
CAS RN: 2034575-82-9
M. Wt: 505.39
InChI Key: WHBPOXGSVLKUJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves innovative routes to incorporate various functional groups that can alter their pharmacological profile. For instance, the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new classes of H1-antihistaminic agents illustrates a method that could be analogous to the synthesis of our compound of interest. These processes typically start with benzylamine or a similar compound and undergo cyclization with one-carbon donors or other specific reactants to introduce the desired substituents (Alagarsamy et al., 2007).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the specified compound, is crucial in determining their biological activity. Structural analysis often involves computational and crystallographic techniques to understand the compound's conformation, electronic distribution, and potential interaction sites with biological targets. This understanding is pivotal in predicting and enhancing the compound's pharmacological effects.

Chemical Reactions and Properties

Quinazolinone derivatives participate in a variety of chemical reactions, primarily due to their reactive sites, such as the nitrogen in the quinazolinone ring and substituents like oxadiazol. These reactions include cyclization, S-arylation, and interactions with one-carbon donors, leading to the formation of diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and biological application. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological systems and drug delivery methods.

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and pKa, of quinazolinone derivatives are critical in determining their pharmacological efficacy and shelf life. These properties are influenced by the molecular framework and the nature of the substituents, impacting the compound's interaction with biological molecules and its metabolism within the body.

For a deeper understanding and exploration of the synthesis, structure, and properties of similar quinazolinone derivatives, further research and reading are recommended through the following references:

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Quinazolin-4-one derivatives, specifically those linked with a 1,3,4-oxadiazole moiety, have been synthesized and shown potent analgesic and anti-inflammatory activities in animal studies. These compounds, through cyclization reactions involving different aromatic acids, aldehydes, and carbon disulfide, display significant potential in analgesic and anti-inflammatory applications (Dewangan et al., 2016).

Antimicrobial Activity

  • New derivatives of quinazolin-4(3H)-one linked to 1,3,4-oxadiazole have been developed with notable antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against strains like Aspergillus niger (Gupta et al., 2008).

Antihistaminic Agents

  • Novel quinazolin-4-(3H)-one derivatives have been synthesized for their potential use as H1-antihistaminic agents. These compounds have shown promising results in vivo on guinea pigs, indicating their potential as new classes of antihistamines (Alagarsamy & Parthiban, 2013).

Antiviral Activities

  • Quinazolin-4(3H)-ones have also been explored for their antiviral properties. Specifically, novel derivatives have been tested against respiratory and biodefense viruses, showing potential as antiviral agents in cell culture against various viruses including influenza and SARS corona virus (Selvam et al., 2007).

Anticonvulsant Agents

  • Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds show promise as potential anticonvulsant agents, with some derivatives exhibiting significant activity in this regard (Archana, 2019).

Antihypertensive Activity

  • In the field of cardiovascular research, certain quinazolin-4(3H)-one derivatives have been shown to possess antihypertensive properties. These compounds have been tested in vivo and compared with standard antihypertensive drugs, showing significant potential in this area (Alagarsamy & Pathak, 2007).

Antimicrobial and Antifungal Applications

  • Quinazolin-4(3H)-one derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some compounds have shown very good activity against both bacterial and fungal strains, indicating their potential use in treating infections (Patel & Patel, 2010).

properties

IUPAC Name

3-benzyl-2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBPOXGSVLKUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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